molecular formula C18H18N6O4S B2590255 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034517-05-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2590255
CAS No.: 2034517-05-8
M. Wt: 414.44
InChI Key: UQKMMEVNQLILIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a highly potent and selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitor . RIPK1 is a key regulator of necroptosis , a form of programmed cell death with significant implications in a wide range of pathological conditions. This compound acts by occupying a unique pocket in the kinase domain, stabilizing RIPK1 in an inactive conformation , thereby effectively blocking TNF-driven necroptotic signaling pathways. Its primary research value lies in its exceptional selectivity and brain penetrance, making it an invaluable chemical probe for dissecting the role of RIPK1-mediated necroptosis in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in systemic inflammatory conditions . Researchers utilize this inhibitor to explore novel therapeutic strategies aimed at modulating cell death to confer neuroprotection and mitigate detrimental inflammatory responses.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S/c1-3-24-10-14(8-19-24)18-22-17(28-23-18)9-20-29(25,26)15-6-4-13(5-7-15)16-11-27-12(2)21-16/h4-8,10-11,20H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKMMEVNQLILIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde
    • Reagents: : 1-ethyl-1H-pyrazole, N-chlorosuccinimide (NCS), dimethylformamide (DMF)

    • Conditions: : Reflux

  • Step 2: Formation of the oxadiazole ring
    • Reagents: : 1-ethyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, acetic anhydride

    • Conditions: : Reflux, acetic acid as solvent

  • Step 3: Coupling with benzenesulfonamide
    • Reagents: : 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, 4-chloromethylbenzenesulfonamide

    • Conditions: : Base such as potassium carbonate (K2CO3), acetonitrile as solvent

  • Step 4: Formation of the oxazole ring
    • Reagents: : 4-(2-methyloxazol-4-yl)amine, coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Conditions: : Room temperature, dichloromethane (DCM) as solvent

Industrial Production Methods

Industrial methods would likely scale up the laboratory synthesis routes by optimizing reaction conditions, solvents, and reagents to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Oxadiazole Ring Formation

  • Cyclization of semicarbazides : Intermediate semicarbazides undergo cyclodehydration with sulfonyl chlorides to form the 1,2,4-oxadiazole ring (Table 1) .

  • Optimized conditions : Polymer-supported bases (e.g., PS-BEMP) and sulfonyl chlorides in acetonitrile at 150°C yield protected sulfonamide intermediates .

Reaction StepReagents/ConditionsYield (%)Reference
Semicarbazide cyclizationPS-BEMP, TsCl, CH₃CN, 150°C65–80
Sulfonamide deprotectionH₂O/THF, 60°C70–85

Functionalization of the Pyrazole and Oxazole Moieties

  • N-ethylpyrazole synthesis : 1-Ethylpyrazole is introduced via nucleophilic substitution or Suzuki coupling .

  • Oxazole methylation : 2-Methyloxazole is incorporated using palladium-catalyzed cross-coupling or direct alkylation .

Sulfonamide Group

  • Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

  • Hydrolysis : Resistance to acidic hydrolysis due to electron-withdrawing trifluoromethoxy groups enhances stability.

Oxadiazole and Oxazole Rings

  • Nucleophilic substitution : The oxadiazole C-5 position undergoes substitution with amines or thiols .

  • Electrophilic aromatic substitution : Oxazole reacts at the C-4 position with nitrating or halogenating agents .

Enzyme Inhibition

  • Carbonic anhydrase inhibition : The sulfonamide group binds to zinc ions in active sites, with IC₅₀ values in the nanomolar range for isoforms CA IX and XII .

  • Antileishmanial activity : Pyrazole-oxadiazole hybrids show IC₅₀ values of 0.059–0.072 mM against Leishmania spp. (Table 2) .

Biological TargetActivity (IC₅₀)Selectivity IndexReference
Leishmania infantum0.059 mM2.44
Carbonic anhydrase IX12.3 nM>100

Metabolic Stability

  • Oxidative metabolism : The ethyl group on pyrazole undergoes CYP450-mediated oxidation to carboxylic acid derivatives .

  • Sulfonamide cleavage : Limited hydrolysis in plasma (<5% over 24 hours) .

Comparative Analysis with Analogues

Structural variations significantly alter reactivity (Table 3):

CompoundKey Structural DifferenceReactivity HighlightReference
N,N-dibenzylthiourea analogueThiourea instead of sulfonamideEnhanced enzyme inhibition
3-ChlorobenzenesulfonamideChlorine substituentHigher electrophilic substitution
5-TrifluoromethylpyrazoleCF₃ groupIncreased metabolic stability

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

  • Compounds containing pyrazole and oxadiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

2. Anticancer Properties

  • Studies have shown that pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may enhance its efficacy against specific cancer types .

3. Anti-inflammatory Effects

  • Research has indicated that similar compounds possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

4. Neuroprotective Effects

  • Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyrazole derivatives similar to this compound against common pathogens. Results indicated that compounds with oxadiazole moieties exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cell lines representing various cancers demonstrated that compounds derived from this class significantly inhibited cell proliferation and induced apoptosis at low concentrations. These findings suggest a promising avenue for further development as anticancer therapeutics .

Mechanism of Action

The compound may act by interacting with enzyme active sites, binding through its sulfonamide group, and altering enzyme activity. Its heterocyclic rings can engage in π-π stacking and hydrogen bonding with target biomolecules, disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound’s closest analogs are benzenesulfonamide derivatives with heterocyclic substituents. A notable example from the literature is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ), which shares the benzenesulfonamide backbone but differs in heterocyclic substituents and functional groups .

Data Table: Structural and Physicochemical Comparison

Property Target Compound Patent Example ()
Molecular Weight Not explicitly reported 589.1 g/mol (M++1)
Melting Point Not reported 175–178°C
Key Heterocycles 1,2,4-oxadiazole, 1-ethylpyrazole, 2-methyloxazole Pyrazolo[3,4-d]pyrimidine, chromen-4-one
Functional Groups Sulfonamide, oxadiazole, ethylpyrazole, oxazole Sulfonamide, fluorophenyl, chromen-4-one, amide
Synthetic Complexity Moderate (multiple heterocyclic couplings) High (fluorinated aromatic systems, chromenone)

Research Findings

Binding Affinity: The target compound’s oxadiazole and pyrazole groups likely enhance π-π stacking and hydrogen bonding compared to analogs with bulkier substituents (e.g., chromenone in the patent example). This may improve selectivity for kinases or enzymes with shallow binding pockets .

Solubility and Bioavailability : The ethyl group on the pyrazole and the methyloxazole may reduce steric hindrance, increasing solubility relative to fluorinated analogs like the patent compound. However, the absence of fluorine atoms could decrease metabolic stability .

The target compound’s stability remains uncharacterized .

Biological Activity

The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic organic molecule that combines features of pyrazole, oxadiazole, and sulfonamide structures. These structural components are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

N 3 1 ethyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl 4 2 methyloxazol 4 yl benzenesulfonamide\text{N 3 1 ethyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl 4 2 methyloxazol 4 yl benzenesulfonamide}

Antibacterial Properties

Research has shown that derivatives of oxadiazole exhibit significant antibacterial activity. For instance, compounds containing the oxadiazole moiety have been evaluated against various bacterial strains. A study indicated that certain 1,3,4-oxadiazole derivatives demonstrated effective inhibition against Xanthomonas oryzae pv. oryzae, with control efficiencies surpassing traditional antibiotics like bismerthiazol and thiodiazole copper .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundDisease Index (%)Control Efficiency (%)
4a-216.768.6 ± 3.5
4a-322.262.3 ± 4.3
Bismerthiazol33.349.6 ± 3.1
Thiodiazole copper39.942.2 ± 3.0

This data suggests that the incorporation of the oxadiazole structure enhances the antibacterial efficacy of the compounds.

Antifungal and Antiviral Activity

In addition to antibacterial properties, compounds containing pyrazole and oxadiazole rings have shown antifungal and antiviral activities in various studies . The mechanism by which these compounds exert their effects often involves disruption of cellular processes in pathogens.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring may facilitate binding to active sites on these targets, while the sulfonamide group can enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Oxadiazole Derivatives : A study published in Chemistry Letters highlighted the synthesis of novel oxadiazole derivatives and their potential as antibacterial agents against rice bacterial leaf blight .
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines, indicating potential anticancer properties .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can key intermediates be validated?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole core and sulfonamide coupling. A typical approach includes:

Oxadiazole Formation : Reacting a nitrile derivative with hydroxylamine under acidic conditions (e.g., POCl₃) to form the oxadiazole ring .

Sulfonamide Coupling : Using coupling agents like EDCI/HOBt to link the oxadiazole intermediate to the benzenesulfonamide moiety .

  • Validation : Key intermediates (e.g., hydrazide precursors) should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regioselectivity and purity. IR spectroscopy can verify functional groups (e.g., C=N stretching at 1630–1680 cm1^{-1}) .

Q. How should researchers design experiments to optimize reaction yields and purity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:
FactorRange TestedResponse (Yield %)
Temp.80–120°CMax yield at 100°C
Catalyst (mol%)5–15%Optimal at 10%
  • Analyze interactions using response surface methodology (RSM) to identify non-linear relationships . Post-reaction purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization improves purity.

Q. What spectroscopic and chromatographic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR : 1H^1H-NMR to confirm substitution patterns (e.g., pyrazole protons at δ 7.5–8.0 ppm). 13C^{13}C-NMR for oxadiazole carbons (δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~460 Da).
  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods predict reactivity or guide synthetic routes for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as cyclization barriers for oxadiazole formation. Transition state analysis identifies rate-limiting steps .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).
  • In Silico Screening : Predict solubility/logP using tools like COSMO-RS to prioritize solvent systems .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across replicates. Outliers may indicate assay interference (e.g., compound aggregation).
  • Orthogonal Assays : Validate target binding via SPR (surface plasmon resonance) alongside enzymatic assays. For example, discrepancies in kinase inhibition may arise from off-target effects .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyrazole-oxadiazole hybrids) to identify structure-activity trends .

Q. What strategies address low solubility in aqueous buffers during biological testing?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Synthesize sodium/potassium sulfonamide salts to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Q. How can mechanistic studies clarify the role of the oxazole moiety in target binding?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 15N^{15}N-oxazole to track hydrogen bonding via 1H^1H-15N^{15}N HMBC NMR.
  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to identify π-π stacking or hydrophobic interactions.
  • Alanine Scanning : Mutate key residues in the binding pocket to assess oxazole’s contribution to affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.